molecular formula C20H20O2S B12525360 2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one CAS No. 668462-16-6

2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one

Cat. No.: B12525360
CAS No.: 668462-16-6
M. Wt: 324.4 g/mol
InChI Key: CWYJEJLHQMNZOG-UHFFFAOYSA-N
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Description

2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a tert-butylphenylmethylsulfanyl group. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzyl chloride and 4H-1-benzopyran-4-one.

    Formation of the Sulfanyl Group: The 4-tert-butylbenzyl chloride is reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling Reaction: The resulting sulfanyl compound is then coupled with 4H-1-benzopyran-4-one under suitable reaction conditions, such as refluxing in an organic solvent like toluene or dichloromethane, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzopyran ring system using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanyl derivatives, modified benzopyran derivatives.

    Substitution: Functionalized benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one is unique due to its specific combination of the benzopyran ring and the tert-butylphenylmethylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

668462-16-6

Molecular Formula

C20H20O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]chromen-4-one

InChI

InChI=1S/C20H20O2S/c1-20(2,3)15-10-8-14(9-11-15)13-23-19-12-17(21)16-6-4-5-7-18(16)22-19/h4-12H,13H2,1-3H3

InChI Key

CWYJEJLHQMNZOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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